molecular formula C17H10Cl2N2O3 B2583522 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide CAS No. 941993-69-7

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide

Cat. No. B2583522
CAS RN: 941993-69-7
M. Wt: 361.18
InChI Key: QKPNBYDSXKLKIZ-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C15H11Cl2NO2 .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the acetylation reaction . Other methods for its synthesis include solvent-free synthesis and reactions of acetic anhydride and acetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle between the two benzene rings of 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S (6) rings . This compound is also involved in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Physical And Chemical Properties Analysis

This compound has an average mass of 308.159 Da and a monoisotopic mass of 307.016693 Da .

Scientific Research Applications

Antitumor Activity

Studies have revealed that compounds structurally related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide exhibit significant antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have demonstrated curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug for more active compounds Stevens et al., 1984.

Herbicidal Activity

Research on derivatives of isoxazole-carboxamide has shown significant preemergent and postemergent herbicidal activity against a broad spectrum of broadleaf and narrowleaf weeds. These findings suggest that the compound's chemical framework could be beneficial in agricultural applications Hamper et al., 1995.

Chemotherapeutic Potential

Isoxazole derivatives, including those structurally similar to this compound, have been evaluated for their anticancer activity. For example, novel N-phenyl-5-carboxamidyl isoxazoles have shown promising activity against colon cancer, with one derivative significantly inhibiting the growth of colon tumor cells and down-regulating critical signaling pathways involved in cancer progression Shaw et al., 2012.

Safety and Hazards

Based on the structural alert, this compound is suspected as a genotoxic impurity. These genotoxic impurities must be controlled as per the International Council for Harmonisation (ICH) M7 guidelines at 1.5 µg per day for genotoxic impurity .

Mechanism of Action

Target of Action

It is suggested that it may interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound’s structure suggests it may form intramolecular c-h⋯o and n-h⋯o hydrogen bonds , which could influence its interaction with its targets.

Biochemical Pathways

Given its potential interaction with gaba receptors , it may influence neurotransmission pathways.

Result of Action

Its potential interaction with gaba receptors suggests it may influence neuronal activity.

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNBYDSXKLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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